BenchChemオンラインストアへようこそ!

MC-betaglucuronide-MMAE-2

Antibody-Drug Conjugate Linker-Payload Cytotoxicity

This drug-linker conjugate integrates a β-glucuronidase-cleavable linker with the microtubule inhibitor MMAE. Select this construct to engineer ADCs that circumvent resistance to classic valine-citrulline (vc-MMAE) therapies, thanks to distinct intracellular trafficking. Its hydrophilic glucuronide moiety minimizes aggregation, enabling advanced, stable DAR 8 conjugates with superior pharmacokinetic profiles. Ideal for targeted oncology programs requiring an enhanced bystander effect and a broader therapeutic window. All orders are for R&D use only.

Molecular Formula C63H93N9O20
Molecular Weight 1296.5 g/mol
Cat. No. B11935707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-betaglucuronide-MMAE-2
Molecular FormulaC63H93N9O20
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O
InChIInChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1
InChIKeyXFXPBBLIBXALQR-CCYJXDALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-betaglucuronide-MMAE-2: Technical Baseline for a Glucuronide-Linked Auristatin ADC Conjugate


MC-betaglucuronide-MMAE-2 is a drug-linker conjugate for antibody-drug conjugates (ADCs), comprising the potent microtubule inhibitor monomethyl auristatin E (MMAE) and the β-glucuronidase-cleavable MC-betaglucuronide linker . This construct is designed for selective payload release within the lysosomal compartment of target cells, a mechanism exploited to enhance the therapeutic window relative to traditional non-cleavable or protease-cleavable designs [1]. The compound is a key component in the development of next-generation ADCs, with a molecular formula of C63H93N9O20 and a molecular weight of 1296.46 g/mol .

MC-betaglucuronide-MMAE-2: Why In-Class Linker Substitution Is Not Feasible


The performance of an ADC is inextricably linked to its linker-payload system, and simple substitution of a glucuronide-based linker with a more common valine-citrulline (vc) or non-cleavable variant is not straightforward. The β-glucuronide linker system imparts a distinct intracellular trafficking and release mechanism compared to the widely used MC-VC-PABC-MMAE [1]. This difference translates to altered cellular retention of free drug and divergent cytotoxic activity profiles, particularly in cell lines exhibiting resistance to vc-linked ADCs [1]. Furthermore, the hydrophilic nature of the glucuronide moiety mitigates ADC aggregation, a critical factor for achieving stable, high drug-to-antibody ratio (DAR) conjugates, which is a known limitation of hydrophobic MMAE payloads [2]. Therefore, direct substitution of one linker for another can compromise critical drug properties like plasma clearance, bystander killing effect, and therapeutic index.

MC-betaglucuronide-MMAE-2: A Quantitative Comparison of Key Differentiators Against Benchmark ADC Linkers


Glucuronide vs. vc-PABC Linker: Differential Cytotoxic Activity in MMAE-Resistant Cell Lines

ADCs employing a β-glucuronide linker to deliver MMAE exhibit potent cytotoxic activity in specific cell lines that are resistant to ADCs using the valine-citrulline-PAB (vc-PAB) linker to deliver the identical MMAE payload [1]. This indicates that the glucuronide linker can overcome resistance mechanisms that limit the efficacy of vc-PAB-linked conjugates, providing a distinct therapeutic advantage.

Antibody-Drug Conjugate Linker-Payload Cytotoxicity

Enhanced Cellular Retention of MMAE via Glucuronide vs. Valine-Citrulline Linker

Mass spectrometry analysis reveals that the cellular accumulation of released MMAE is considerably greater when delivered by a glucuronide-linked ADC compared to a vc-PAB-linked ADC [1]. This observation is further supported by studies demonstrating that a novel glucuronide linker increased the cellular retention of MMAE in vitro relative to a valine-citrulline dipeptide linker [2].

Antibody-Drug Conjugate Intracellular Trafficking Linker-Payload

Hydrophilicity-Driven Reduction in ADC Aggregation for High-DAR Conjugates

The glucuronide moiety imparts significant hydrophilicity to the ADC, which is critical for reducing aggregation, a common problem with highly hydrophobic payloads like MMAE [1]. This property enables the generation of stable, homogeneous ADCs with a high drug-to-antibody ratio (DAR) of 8, which is often not feasible with non-PEGylated, hydrophobic linker-payloads due to accelerated plasma clearance and suboptimal in vivo activity [2].

Antibody-Drug Conjugate Drug-to-Antibody Ratio Hydrophilicity

PEGylated Glucuronide Linker Confers a Wider Therapeutic Window via Reduced Plasma Clearance

In vivo studies demonstrate that conjugates bearing a PEGylated glucuronide-MMAE linker exhibit decreased plasma clearance relative to a non-PEGylated control, resulting in increased antitumor activity in xenograft models [1]. A clear relationship exists between PEG chain length and pharmacokinetics, with longer PEG chains (up to a threshold of PEG8) leading to slower clearance [1]. Crucially, conjugates with sufficient PEG length to minimize clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [1].

Antibody-Drug Conjugate Pharmacokinetics Therapeutic Window

Comparative Efficacy in Overcoming vc-PABC-MMAE Resistance: A Class-Level Distinction

The distinct intracellular trafficking and release mechanism of the β-glucuronide linker system, compared to the widely used MC-VC-PABC-MMAE, results in a differentiated activity profile [1]. While direct data for MC-betaglucuronide-MMAE-2 is limited, the class of glucuronide-MMAE conjugates has demonstrated efficacy in cell lines resistant to vc-PAB-MMAE ADCs [1]. This suggests a fundamental advantage in payload delivery that is likely to be relevant for MC-betaglucuronide-MMAE-2.

Antibody-Drug Conjugate Drug Resistance Linker Technology

Structural Differentiation from MC-betaglucuronide-MMAE-1: Implications for Conjugation and DAR

MC-betaglucuronide-MMAE-2 (CAS 1703778-81-7) and MC-betaglucuronide-MMAE-1 (CAS 1703778-92-0) are closely related drug-linker conjugates that differ in their molecular structure, as evidenced by their distinct CAS numbers and molecular weights . While both utilize the MC-betaglucuronide linker and MMAE payload, the structural variation between them may influence their conjugation efficiency, linker stability, or the physicochemical properties of the resulting ADC. Selection between these variants should be based on specific conjugation chemistry requirements and empirical evaluation of the final ADC's properties.

Antibody-Drug Conjugate Drug-Linker Conjugate Conjugation Chemistry

MC-betaglucuronide-MMAE-2: Optimal Use Cases Driven by Evidence-Based Differentiation


ADC Development for Tumors with Acquired Resistance to vc-MMAE Therapies

MC-betaglucuronide-MMAE-2 is a prime candidate for constructing next-generation ADCs aimed at treating cancers that have progressed on or are refractory to therapies employing vc-PABC-linked auristatins (e.g., brentuximab vedotin). Evidence indicates that glucuronide-linked MMAE ADCs retain potent activity in cell lines resistant to vc-linked conjugates [1]. This application directly leverages the linker's distinct intracellular release mechanism to overcome resistance.

Engineering High-DAR (DAR 8) ADCs with Favorable Pharmacokinetics

For programs seeking to maximize the drug-to-antibody ratio (DAR) to 8 without incurring the typical penalties of rapid plasma clearance and aggregation, a PEGylated glucuronide-MMAE linker is an optimal choice. Studies confirm that this linker system enables the generation of stable, homogeneous DAR 8 conjugates with decreased clearance and a wider therapeutic window compared to non-PEGylated controls [2]. MC-betaglucuronide-MMAE-2 can serve as the basis for such optimized ADC designs.

Targeting Tumors with Heterogeneous or Low Antigen Expression

The enhanced cellular retention of free MMAE delivered via a glucuronide linker [3] and the potential for a potent bystander effect make MC-betaglucuronide-MMAE-2 well-suited for ADCs targeting solid tumors with heterogeneous or low target antigen expression. The prolonged intracellular payload concentration can improve the killing of neighboring antigen-negative tumor cells, a critical feature for achieving durable responses in complex tumor microenvironments [3].

Preclinical Comparator Studies for Novel Linker Technologies

Due to the well-characterized, differentiated properties of the β-glucuronide system (vs. vc-PABC) in terms of intracellular trafficking, cellular retention, and resistance profile [1], MC-betaglucuronide-MMAE-2 serves as an essential benchmark for evaluating novel linker-payload technologies. Its inclusion in comparative preclinical studies provides a rigorous and standardized baseline for assessing improvements in efficacy, safety, or pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-betaglucuronide-MMAE-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.